molecular formula C10H12ClNO B11973513 N-(1-chloropropan-2-yl)benzamide

N-(1-chloropropan-2-yl)benzamide

Cat. No.: B11973513
M. Wt: 197.66 g/mol
InChI Key: PMLBCNUPBQXNPQ-UHFFFAOYSA-N
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Description

N-(1-Chloropropan-2-yl)benzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅CONH-) attached to a 1-chloropropan-2-yl substituent. The compound’s structure features a propane backbone with a chlorine atom at the first carbon and the amide nitrogen bonded to the second carbon (CH(CH₃)CH₂Cl). This chlorinated alkyl chain introduces unique steric and electronic properties, distinguishing it from simpler benzamide analogs. Applications may include use as an intermediate in organic synthesis or pharmaceutical research, though direct evidence of its biological activity is absent in the sources.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-(1-chloropropan-2-yl)benzamide

InChI

InChI=1S/C10H12ClNO/c1-8(7-11)12-10(13)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)

InChI Key

PMLBCNUPBQXNPQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-chloropropan-2-yl)benzamide typically involves the reaction of benzoyl chloride with 1-chloropropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions: N-(1-chloropropan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products Formed:

    Substitution: Formation of N-(1-azidopropan-2-yl)benzamide or N-(1-thiocyanatopropan-2-yl)benzamide.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of N-(1-chloropropan-2-yl)benzylamine.

Mechanism of Action

The mechanism of action of N-(1-chloropropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can alter the enzyme’s conformation and activity, leading to changes in metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent groups, chlorine positioning, and inferred properties:

Structural Variations and Chlorine Positioning

Compound Name Substituent on N-Amino Group Chlorine Position Key Functional Groups
N-(1-Chloropropan-2-yl)benzamide 1-Chloropropan-2-yl Alkyl chain (C1) Chlorine, amide
2-Chloro-N-(propan-2-yl)benzamide Propan-2-yl (isopropyl) Benzene ring (C2) Chlorine (aromatic), amide
N-(1-Phenylpropan-2-yl)benzamide 1-Phenylpropan-2-yl None Phenyl, amide
2-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide 1-Hydroxy-2-methylpropan-2-yl Benzene ring (C2) Chlorine, hydroxyl, amide
  • Chlorine on Alkyl vs. Aromatic Ring : The target compound’s chlorine resides on the alkyl chain, making it more reactive in nucleophilic substitutions (e.g., SN2 reactions) compared to aromatic chlorines, which are typically inert without activating groups .
  • Phenyl vs. In contrast, the chloroalkyl group may balance reactivity and solubility.
  • Hydroxyl Group Impact : Compounds like 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide exhibit increased polarity and hydrogen-bonding capacity due to the hydroxyl group, likely enhancing aqueous solubility compared to the target compound.

Physicochemical Properties

  • Solubility: The hydroxyl-bearing analog is expected to have higher water solubility than this compound due to hydrogen-bonding interactions. Chlorine on the alkyl chain may moderately increase solubility in non-polar solvents compared to aromatic chlorinated derivatives .
  • Stability : Aromatic chlorines (e.g., in 2-chloro-N-(propan-2-yl)benzamide ) confer greater thermal and oxidative stability compared to aliphatic chlorines, which are prone to hydrolysis or elimination reactions.

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